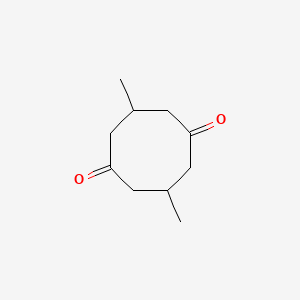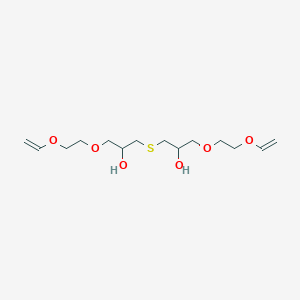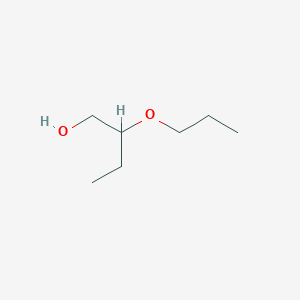![molecular formula C14H15ClN2 B14333724 1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine CAS No. 103252-70-6](/img/structure/B14333724.png)
1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine is an organic compound that belongs to the class of hydrazines This compound is characterized by the presence of two aromatic rings, one chlorinated and one methylated, connected through a hydrazine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine can be synthesized through the reaction of 4-chlorobenzyl chloride with 4-methylphenylhydrazine under basic conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydrazine nitrogen attacks the electrophilic carbon of the benzyl chloride, leading to the formation of the desired hydrazine derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Nitro or sulfonyl derivatives.
Aplicaciones Científicas De Investigación
1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- 1-[(4-Chlorophenyl)methyl]-1-phenylhydrazine
- 1-[(4-Methylphenyl)methyl]-1-phenylhydrazine
- 1-[(4-Chlorophenyl)methyl]-1-(3-methylphenyl)hydrazine
Comparison: 1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine is unique due to the presence of both a chlorinated and a methylated aromatic ring This dual substitution pattern can influence its reactivity and biological activity, making it distinct from other hydrazine derivatives that may only have one type of substitution
Propiedades
| 103252-70-6 | |
Fórmula molecular |
C14H15ClN2 |
Peso molecular |
246.73 g/mol |
Nombre IUPAC |
1-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine |
InChI |
InChI=1S/C14H15ClN2/c1-11-2-8-14(9-3-11)17(16)10-12-4-6-13(15)7-5-12/h2-9H,10,16H2,1H3 |
Clave InChI |
JXONGJPGNGUUPM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)
![Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane](/img/structure/B14333651.png)



![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride](/img/structure/B14333672.png)


![1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-](/img/structure/B14333679.png)


![6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine](/img/structure/B14333700.png)
